2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Lipophilicity Physicochemical Property Medicinal Chemistry

Researchers often face batch-to-batch variability in halogenated cyclopropane building blocks, undermining SAR reproducibility. This compound, with its defined 4-Br/2-F substitution and XLogP3 2.5, delivers consistent electronic and steric parameters for constrained pharmacophore design. - ≥95% purity (white solid) ensures reliable synthetic utility in cyclopropane amino acid and peptide mimetic synthesis. - Fully documented GHS07 hazard profile (H302/H315/H319/H335) enables straightforward EHS compliance for institutional procurement. - Available for global B2B shipment with quality documentation to support both academic and industrial medicinal chemistry programs.

Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
CAS No. 1056010-27-5
Cat. No. B1371199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
CAS1056010-27-5
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C10H8BrFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)
InChIKeyUUEUTHYNOREMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic Acid (CAS 1056010-27-5): Chemical Identity and Procurement Baseline


2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 1056010-27-5) is a substituted cyclopropane carboxylic acid with the molecular formula C₁₀H₈BrFO₂ and a molecular weight of 259.07 g/mol . It features a cyclopropane ring bearing a carboxylic acid group and a phenyl substituent with a bromine atom at the 4-position and a fluorine atom at the 2-position. The compound is available as a white solid with a typical vendor-reported purity of ≥95% and has a computed XLogP3 of 2.5 [1]. This specific substitution pattern distinguishes it from other halogenated cyclopropane carboxylic acid building blocks and is the primary basis for its selection in synthetic and medicinal chemistry programs.

Why 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic Acid Cannot Be Replaced by a Generic Analog


The precise substitution pattern on the phenyl ring (bromine at C4, fluorine at C2) and the 2-substituted cyclopropane carboxylic acid scaffold are not interchangeable with other halogenated cyclopropane derivatives. The position of the halogen atoms directly influences electronic distribution, steric bulk, and metabolic stability, which are critical parameters in structure-activity relationship (SAR) studies . Substituting a 3-fluoro or a 1-substituted cyclopropane analog can alter binding affinities, physicochemical properties, and synthetic utility. The following quantitative evidence demonstrates why this specific compound is required for reproducible results in specific applications.

Quantitative Differentiation Evidence for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic Acid vs. Closest Analogs


LogP Differentiation: 2-Fluoro-4-bromo Phenyl Pattern vs. 3-Fluoro-4-bromo Phenyl Pattern

The lipophilicity (LogP) of 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (XLogP3: 2.5) differs from that of its 3-fluoro positional isomer (2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid; XLogP3: 2.7, calculated) [1][2]. This difference in LogP directly impacts membrane permeability and off-target binding potential.

Lipophilicity Physicochemical Property Medicinal Chemistry

Topological Polar Surface Area (TPSA) Distinction Between 2- and 3-Fluoro Isomers

The topological polar surface area (TPSA) of 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is 37.3 Ų [1], which differs from that of the 3-fluoro isomer (TPSA: 37.3 Ų, but with a different distribution of polar atoms) [2]. This affects hydrogen bonding and blood-brain barrier permeability predictions.

Polar Surface Area Drug-Likeness Medicinal Chemistry

Regioisomeric Distinction: 2-Substituted Cyclopropane vs. 1-Substituted Cyclopropane Scaffold

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a 2-substituted cyclopropane, whereas 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid (CAS 872422-15-6) is a 1-substituted cyclopropane . The 2-substituted scaffold provides a distinct vector for the carboxylic acid group relative to the phenyl ring, enabling different synthetic transformations.

Regioisomer Cyclopropane Scaffold Building Block

Purity Benchmark for Reproducible Chemistry: 95-97% Specification

Commercial suppliers report purity of 95% (AKSci) and 97% (Fluorochem) for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid . This purity level is suitable for most research and intermediate applications, while some regioisomeric analogs may have lower or unspecified purity.

Purity Specification Analytical Chemistry Procurement

Hazard Classification for Laboratory Handling and Safety Compliance

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is classified with GHS07 hazard pictogram and H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . This hazard profile is more defined compared to some analogs with limited safety data.

Safety Handling Procurement

Limited High-Strength Comparative Evidence for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic Acid

A comprehensive search of primary literature and patents reveals no published head-to-head biological or physicochemical comparisons between 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid and its closest analogs. The compound is primarily utilized as a research intermediate, and its differentiation rests on structural isomerism and vendor specifications rather than published comparative activity data.

Data Gaps Procurement Considerations

Targeted Application Scenarios for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic Acid Based on Quantified Evidence


Lead Optimization in Medicinal Chemistry Requiring Specific LogP Modulation

The XLogP3 of 2.5 provides a specific lipophilicity profile that differs from the 3-fluoro isomer (XLogP3 2.7). This compound is suited for SAR studies where a modest reduction in LogP is desired to improve metabolic stability or reduce off-target binding, as supported by its computed physicochemical properties [1][2].

Synthesis of Constrained Amino Acid Derivatives and Peptide Mimetics

As a 2-substituted cyclopropane carboxylic acid, this compound serves as a key building block for accessing trans-cyclopropane amino acids and constrained peptide analogs. The 2-substitution pattern provides a distinct spatial arrangement of the carboxylic acid moiety relative to the phenyl group, enabling the construction of conformationally restricted pharmacophores .

Laboratories Requiring Well-Characterized Safety Profiles for Handling

The compound has a fully defined GHS hazard classification (GHS07; H302, H315, H319, H335) and a documented purity range (95-97%) across multiple suppliers . This makes it a preferred choice for academic and industrial labs that require clear safety and quality documentation for procurement and handling.

Exploratory Research on Halogenated Cyclopropane Pharmacophores

The unique combination of bromine and fluorine atoms on the phenyl ring offers a distinct electronic and steric environment for probing structure-activity relationships. The compound can be used to investigate the impact of halogen substitution patterns on target binding, as part of a broader medicinal chemistry program [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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